molecular formula C8H11NO2 B12836370 (2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 765857-50-9

(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No.: B12836370
CAS No.: 765857-50-9
M. Wt: 153.18 g/mol
InChI Key: ABURISLLJMSTIS-IYSWYEEDSA-N
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Description

(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid is a bicyclic non-proteinogenic amino acid with a fused cyclopentane-pyrrole scaffold. Its molecular formula is C₈H₁₁NO₂ (molecular weight: 153.18 g/mol) . The compound exists as a hydrochloride salt (C₈H₁₂ClNO₂, molecular weight: 189.64 g/mol) under certain conditions, with stereochemical configurations critical to its biological activity . It serves as a key intermediate in synthesizing pharmaceuticals, such as Ramipril impurities, highlighting its relevance in medicinal chemistry .

Properties

CAS No.

765857-50-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(2R,3aR)-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid

InChI

InChI=1S/C8H11NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5,7H,1-4H2,(H,10,11)/t5-,7-/m1/s1

InChI Key

ABURISLLJMSTIS-IYSWYEEDSA-N

Isomeric SMILES

C1C[C@@H]2C[C@@H](N=C2C1)C(=O)O

Canonical SMILES

C1CC2CC(N=C2C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a cyclopentane derivative and an amine, followed by a series of cyclization and functionalization steps. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2R,3aR)-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid can be achieved through several chemical pathways. The compound features a bicyclic structure that contributes to its unique chemical properties. The following methods are commonly employed:

  • Cyclization Reactions : These are essential for forming the cyclopentane ring structure.
  • Amination Reactions : Introducing amino groups often involves using ammonia or primary amines.
  • Carboxylation : The carboxylic acid group is typically introduced via carboxylation reactions using carbon dioxide or derivatives.
  • Esterification : This step may involve converting the carboxylic acid into an ester for enhanced stability and solubility.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity against various pathogens. The structure of this compound allows it to interact with biological targets effectively.

Case Study: Antimicrobial Efficacy
A study evaluated several pyrrole derivatives for their effectiveness against multidrug-resistant bacteria. The results highlighted that modifications to the pyrrole ring significantly enhanced antimicrobial activity:

CompoundMinimum Inhibitory Concentration (MIC)Cytotoxicity (IC50)Target
Compound A<0.016 µg/mL>64 µg/mLMmpL3
(2R,3aR)-Hexahydrocyclopenta[b]pyrroleTBDTBDTBD

This study suggests that structural modifications can lead to increased efficacy against pathogens like Mycobacterium tuberculosis.

Anti-Tuberculosis Activity

The compound has shown potential in combating tuberculosis due to its ability to inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis. This effect is mediated through interactions with specific proteins involved in cell wall synthesis.

Case Study: Anti-Tuberculosis Activity
In a recent evaluation of pyrrole derivatives:

CompoundMIC (µg/mL)Cytotoxicity (IC50 µg/mL)Target
Compound A<0.01>100MmpL3
(2R,3aR)-Hexahydrocyclopenta[b]pyrroleTBDTBDTBD

The findings indicated that larger substituents on the pyrrole ring increased potency against Mtb, suggesting a favorable structure–activity relationship for developing new anti-TB agents.

Therapeutic Potential

Mechanism of Action

The mechanism of action of (2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application, but they often include key signaling cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

The stereochemistry of cyclopenta[b]pyrrole derivatives significantly influences their physicochemical and biological properties. For example:

  • (3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid (C₈H₁₃NO₂, MW: 155.2 g/mol) has two additional hydrogens, resulting in a more saturated bicyclic system.
  • (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid (51 in ) undergoes hydroxylation by proline hydroxylases (PHs), yielding products like (2S,3R,3aS,6aR)-3-hydroxy and (2S,3aR,4R,6aR)-4-hydroxy derivatives. In contrast, the hexahydro analog’s reduced saturation may limit enzyme recognition due to conformational flexibility .

Table 1: Stereoisomeric Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature
(2R,3aR)-Hexahydrocyclopenta[b]pyrrole-2-COOH C₈H₁₁NO₂ 153.18 Partially unsaturated bicyclic
(3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-COOH C₈H₁₃NO₂ 155.20 Fully saturated bicyclic

Substituent and Ring System Modifications

Pyrrolo[2,3-c]pyridine Carboxylic Acids

Compounds like 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a–c in ) replace the cyclopentane ring with a pyridine moiety. Substituents such as chlorine (10b) or methoxy (10c) groups alter electronic properties and synthetic yields (71–95%) .

Cyclopenta[c]pyrrole Derivatives

Cyclopenta[c]pyrrole-2-carboxamido nicotinic acid () features a trifluoromethylphenyl group and a nicotinic acid moiety. These substituents enhance hydrophobicity and hydrogen-bonding capacity, which may improve receptor affinity compared to the unsubstituted hexahydrocyclopenta[b]pyrrole core .

Table 2: Substituent and Ring System Comparisons

Compound Class Example Substituent Synthetic Yield Key Difference
Pyrrolo[2,3-c]pyridine-2-COOH Cl (10b), OMe (10c) 71–95% Aromatic pyridine ring
Cyclopenta[c]pyrrole-2-carboxamide CF₃, nicotinic acid Not reported Trifluoromethyl enhances stability
Target Compound None Not reported Simpler structure, lower complexity

Biological Activity

(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological activity by reviewing various studies and findings related to its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure with a carboxylic acid functional group. Its molecular formula is C8H11NOC_8H_{11}NO, and it exhibits properties typical of pyrrole derivatives.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit antimicrobial properties. A study focused on pyrrole-2-carboxamides demonstrated potent anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis. Compounds with similar structural features showed minimum inhibitory concentrations (MICs) lower than 0.016 μg/mL against drug-resistant strains .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (μg/mL)Activity Type
Pyrrole-2-carboxamide (Compound 32)<0.016Anti-TB
Pyrrole-2-carboxylic acidNot specifiedAntiparasitic
PyrocollNot specifiedAntitumor

Antiparasitic Activity

Pyrrole-2-carboxylic acid has shown antiparasitic activity against Trypanosomes through selective inhibition of proline racemase . This suggests a potential role in treating parasitic infections.

Neuroprotective Effects

Studies have indicated that compounds related to hexahydrocyclopentapyrroles may have neuroprotective effects. For instance, antagonists of retinol-binding protein 4 (RBP4), which include bicyclic structures similar to our compound of interest, were found to reduce neurodegeneration associated with age-related macular degeneration .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrrole ring and the carboxylic acid group can significantly affect biological activity. For example:

  • Substituents on the Pyrrole Ring : The introduction of electron-withdrawing groups on the pyrrole ring enhances antimicrobial potency.
  • Bulky Substituents : Bulky substituents at specific positions have been shown to improve activity against various pathogens while maintaining low cytotoxicity .

Case Study 1: Anti-TB Activity

In a comparative study involving various pyrrole derivatives, compounds with larger substituents exhibited over a 100-fold increase in anti-TB activity compared to smaller groups. The most effective compound demonstrated potency comparable to first-line anti-TB drugs like isoniazid .

Case Study 2: Neuroprotection

A series of nonretinoid RBP4 antagonists were evaluated for their ability to protect retinal cells from degeneration. The hexahydrocyclopentapyrroles showed promising results in reducing serum RBP4 levels and preventing vision loss in rodent models .

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